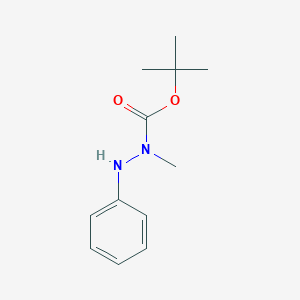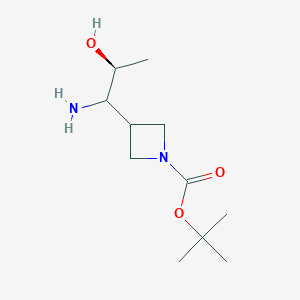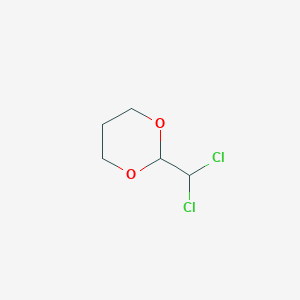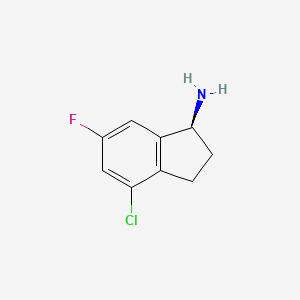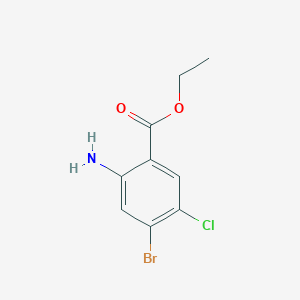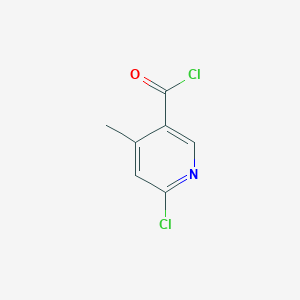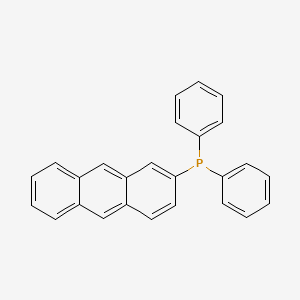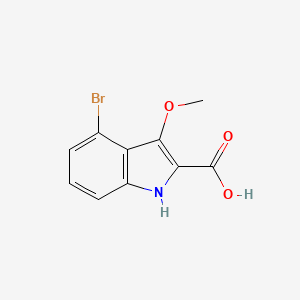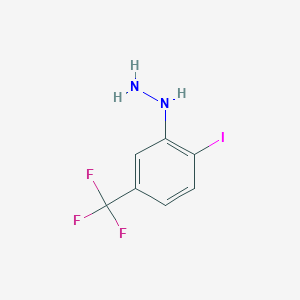![molecular formula C8H3F3INOS B12967975 2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)
2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of an iodine atom at the second position and a trifluoromethoxy group at the sixth position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole typically involves the iodination of 6-(trifluoromethoxy)benzo[d]thiazole. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by nucleophiles, leading to the formation of new C-N or C-C bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.
Major Products Formed
Substitution Reactions: Formation of new benzothiazole derivatives with different substituents.
Coupling Reactions: Formation of biaryl compounds or other complex structures.
Applications De Recherche Scientifique
2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery efforts.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- 2-Fluoro-6-(trifluoromethoxy)benzo[d]thiazole
Uniqueness
2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogens may not. The trifluoromethoxy group also imparts unique electronic and steric properties, making this compound valuable in various research applications.
Propriétés
Formule moléculaire |
C8H3F3INOS |
|---|---|
Poids moléculaire |
345.08 g/mol |
Nom IUPAC |
2-iodo-6-(trifluoromethoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3F3INOS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H |
Clé InChI |
ICALPIYOWMNJGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




